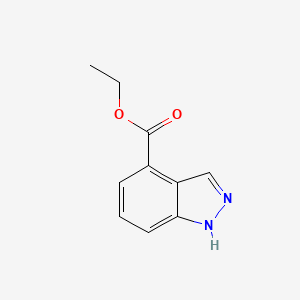

Ethyl 1H-indazole-4-carboxylate

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

ethyl 1H-indazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-2-14-10(13)7-4-3-5-9-8(7)6-11-12-9/h3-6H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYDRWPMGDIWCRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2C=NNC2=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60672308 | |

| Record name | Ethyl 1H-indazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60672308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885279-45-8 | |

| Record name | Ethyl 1H-indazole-4-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885279-45-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 1H-indazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60672308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 1H-indazole-4-carboxylate

This guide provides a comprehensive technical overview of Ethyl 1H-indazole-4-carboxylate, a pivotal heterocyclic building block for researchers, medicinal chemists, and professionals in drug development and materials science. We will delve into its core physicochemical properties, spectroscopic profile, and the analytical methodologies required for its robust characterization. This document moves beyond a simple data sheet, offering insights into the causality behind its characteristics and the experimental logic for its analysis.

Introduction: The Strategic Importance of the Indazole Scaffold

The indazole nucleus, a fusion of benzene and pyrazole rings, is a "privileged scaffold" in medicinal chemistry.[1][2] Its rigid structure and ability to participate in various non-covalent interactions make it a cornerstone for designing molecules with specific biological activities. This compound (CAS No. 885279-45-8) is a particularly valuable derivative. The ester functionality at the 4-position serves as a versatile chemical handle for further molecular elaboration, while the unsubstituted N-H of the pyrazole ring provides a crucial site for hydrogen bonding or regioselective N-alkylation. Consequently, this compound is a key intermediate in the synthesis of potential anti-inflammatory agents, anti-cancer therapies, and novel agrochemicals.[3] Understanding its fundamental properties is therefore not an academic exercise, but a prerequisite for its effective and efficient use in any synthetic or screening campaign.

Core Physicochemical & Molecular Properties

The intrinsic properties of a molecule dictate its behavior in both chemical reactions and biological systems. The data presented below are a combination of reported values and expert--based predictions derived from closely related analogs, such as the methyl ester and other positional isomers.

| Property | Value / Description | Source(s) / Rationale |

| CAS Number | 885279-45-8 | [3][4] |

| Molecular Formula | C₁₀H₁₀N₂O₂ | [3][4] |

| Molecular Weight | 190.20 g/mol | [3][4] |

| Appearance | Yellow solid | [3] |

| Purity | Typically ≥97% (by HPLC) | [3] |

| Storage | Store at 0-8 °C, desiccated | [3] |

| Melting Point | Predicted: ~130-140 °C | Based on the analogous Mthis compound (mp 133-138 °C) |

| Boiling Point | Not available (likely decomposes) | High-melting solids with N-H bonds often decompose before boiling at atmospheric pressure. |

| Solubility | Soluble in DMSO, DMF, Methanol, Chloroform; Sparingly soluble in Ethyl Acetate; Insoluble in Water and Hexanes. | General solubility profile for polar heterocyclic esters. |

| pKa (Acidity of N-H) | Predicted: ~13.5 - 14.0 | Based on the parent 1H-indazole (pKa = 13.86)[5] |

| pKa (Basicity of N2) | Predicted: ~1.0 | Based on the parent 1H-indazole (pKa = 1.04 for the conjugate acid)[5] |

Insight into Acidity and Basicity:

This compound is an amphoteric molecule. The lone pair on the N2 nitrogen can be protonated under strongly acidic conditions, while the N1 proton is acidic and can be removed by a strong base. The predicted pKa of ~13.8 suggests that a relatively strong base (e.g., sodium hydride or potassium carbonate in a polar aprotic solvent) is required for deprotonation, a common first step in N-alkylation reactions.

The Spectroscopic Signature: A Blueprint for Identification

Spectroscopic analysis provides an unambiguous structural fingerprint. While a definitive, published spectrum for this specific isomer is elusive, we can construct a highly accurate, predicted profile based on extensive data from positional isomers and foundational principles of spectroscopy.[6][7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation for organic molecules. Spectra are typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆) or chloroform (CDCl₃). The following predictions are for a spectrum recorded at 400 MHz.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Key Insights |

| ~13.5 | Broad Singlet | 1H | N1-H | The acidic proton of the indazole ring. Its chemical shift is highly dependent on solvent and concentration. |

| ~8.4 | Singlet | 1H | H3 | The proton at position 3 is a singlet as it has no adjacent protons. It is typically downfield due to the influence of the adjacent nitrogen atoms. |

| ~7.9 | Doublet | 1H | H5 | Part of the aromatic system. Coupled to H6. |

| ~7.7 | Doublet | 1H | H7 | Part of the aromatic system. Coupled to H6. |

| ~7.4 | Triplet | 1H | H6 | Coupled to both H5 and H7, appearing as a triplet (or more accurately, a doublet of doublets). |

| ~4.4 | Quartet | 2H | -OCH₂ CH₃ | The methylene protons of the ethyl ester are split into a quartet by the adjacent methyl group (n+1 rule). |

| ~1.4 | Triplet | 3H | -OCH₂CH₃ | The methyl protons of the ethyl ester are split into a triplet by the adjacent methylene group. |

| Chemical Shift (δ, ppm) | Carbon Type | Assignment | Rationale & Key Insights |

| ~165 | Quaternary | C =O | The carbonyl carbon of the ester group is characteristically downfield. |

| ~141 | Quaternary | C 7a | Bridgehead carbon adjacent to N1. |

| ~135 | CH | C 3 | The carbon at position 3, adjacent to both nitrogens. |

| ~129 | CH | C 5 | Aromatic methine carbon. |

| ~125 | CH | C 6 | Aromatic methine carbon. |

| ~122 | Quaternary | C 3a | Bridgehead carbon adjacent to N2. |

| ~118 | Quaternary | C 4 | The carbon bearing the ester group. Its shift is influenced by the electron-withdrawing nature of the ester. |

| ~110 | CH | C 7 | Aromatic methine carbon, typically the most upfield of the aromatic carbons. |

| ~61 | CH₂ | -O CH₂CH₃ | The methylene carbon of the ethyl ester. |

| ~14 | CH₃ | -OCH₂CH₃ | The methyl carbon of the ethyl ester. |

// Invisible nodes for structure positioning node [shape=point, width=0.01, height=0.01]; p_H3 [pos="1,2!"]; p_H5 [pos="2,1!"]; p_H6 [pos="3,1!"]; p_H7 [pos="2,2!"]; p_NH [pos="1,1!"]; p_Et [pos="0,2!"];

// Edges from structure points to NMR data edge [color="#4285F4", arrowhead=vee, penwidth=1.5]; p_H3 -> H3; p_H5 -> H5; p_H6 -> H6; p_H7 -> H7; p_NH -> NH; p_Et -> CH2; p_Et -> CH3;

edge [color="#34A853", arrowhead=vee, penwidth=1.5]; p_H3 -> C3; p_H5 -> C5; p_H6 -> C6; p_H7 -> C7; p_Et -> C_Et; structure -> C_O [style=invis]; // to position C=O structure -> C4 [style=invis]; // to position C4 }

A conceptual diagram linking key structural features of this compound to their predicted NMR chemical shifts.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying key functional groups. The spectrum is dominated by the vibrations of the ester and the N-H bond.

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3300 - 3100 | Medium, Broad | N-H Stretch | Indazole N-H |

| 3100 - 3000 | Medium-Weak | C-H Stretch | Aromatic C-H |

| 2980 - 2850 | Medium-Weak | C-H Stretch | Ethyl group (aliphatic) |

| ~1715 | Strong, Sharp | C=O Stretch | Ester Carbonyl |

| 1620 - 1450 | Medium-Strong | C=C Stretch | Aromatic Ring |

| ~1250 | Strong | C-O Stretch | Ester (asymmetric) |

The most diagnostic peak is the strong, sharp carbonyl (C=O) stretch around 1715 cm⁻¹. Its precise position can give clues about conjugation and electronic environment.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation patterns, which aid in confirming the structure. Using an electrospray ionization (ESI) source in positive mode, the following is expected.

| m/z Value | Predicted Identity | Fragmentation Pathway |

| 191.08 | [M+H]⁺ | Protonated molecular ion (C₁₀H₁₁N₂O₂⁺) |

| 163.08 | [M-C₂H₄+H]⁺ | Loss of ethene via McLafferty rearrangement |

| 146.06 | [M-OC₂H₅]⁺ | Loss of the ethoxy radical |

| 118.05 | [M-CO₂Et]⁺ | Loss of the entire carboethoxy group |

The exact mass of the [M+H]⁺ ion, determined by high-resolution mass spectrometry (HRMS), is the most powerful confirmation of the elemental composition.

Synthesis and Analytical Protocols

Reproducible synthesis and rigorous analysis are critical for any research application. The following protocols are based on established, authoritative methods for preparing and analyzing indazole derivatives.[6][9][10]

Synthetic Protocol: The [3+2] Cycloaddition Approach

This method utilizes the in-situ generation of benzyne from a precursor like 2-(trimethylsilyl)phenyl trifluoromethanesulfonate, which then undergoes a [3+2] cycloaddition with a diazo compound.[9] While this protocol is for the 3-carboxylate isomer, the principles are directly applicable. Modification of the starting triflate precursor would be required to yield the 4-carboxylate product.

Step-by-Step Methodology:

-

Inert Atmosphere: Flame-dry a three-necked round-bottomed flask equipped with a magnetic stir bar, rubber septum, and nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.

-

Reagent Addition: Charge the flask with the appropriate aryne precursor (e.g., a substituted 2-(trimethylsilyl)phenyl trifluoromethanesulfonate) (1.0 equiv) and ethyl diazoacetate (1.5 equiv).

-

Solvent & Cooling: Add anhydrous tetrahydrofuran (THF) via cannula and cool the mixture to -78 °C using a dry ice/acetone bath.

-

Initiation: While stirring vigorously, add a solution of tetrabutylammonium fluoride (TBAF) in THF (1.0 M, 1.8 equiv) dropwise over 40 minutes. The TBAF initiates the formation of the reactive benzyne intermediate.

-

Reaction: Stir the mixture for 1.5 hours at -78 °C, then allow it to warm slowly to room temperature overnight.

-

Workup: Quench the reaction by pouring the mixture into a separatory funnel containing ethyl acetate and saturated aqueous sodium bicarbonate.

-

Extraction: Separate the layers and extract the aqueous layer twice more with ethyl acetate.

-

Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude oil via silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the final product.[9]

A generalized workflow for the synthesis of indazole esters via a benzyne cycloaddition reaction.

Analytical Workflow: Ensuring Purity and Identity

Confirming the identity and purity of the synthesized material is a self-validating system essential for trustworthy results.

Step-by-Step Methodology:

-

Purity Assessment (HPLC):

-

Prepare a stock solution of the sample in methanol or acetonitrile (~1 mg/mL).

-

Inject onto a C18 reverse-phase HPLC column.

-

Elute with a gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

-

Monitor the elution profile using a UV detector at wavelengths such as 254 nm and 280 nm.

-

Purity is determined by the area percentage of the main peak. A purity of ≥97% is standard for research applications.[3]

-

-

Identity Confirmation (NMR):

-

Dissolve ~5-10 mg of the purified solid in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

-

Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC) to confirm proton-proton and proton-carbon connectivities.

-

Compare the observed spectra with the predicted patterns.

-

-

Functional Group Analysis (IR):

-

Place a small amount of the solid sample directly onto the diamond crystal of an ATR-FTIR spectrometer.

-

Acquire the spectrum and identify key peaks, paying special attention to the N-H and C=O stretching regions.

-

-

Molecular Weight Verification (HRMS):

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol/acetonitrile).

-

Infuse the solution into an ESI-TOF or ESI-Orbitrap mass spectrometer.

-

Measure the exact mass of the [M+H]⁺ ion and confirm that it matches the calculated theoretical mass for C₁₀H₁₁N₂O₂⁺ (191.0815) within a narrow tolerance (e.g., < 5 ppm).

-

A self-validating workflow for the analysis of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. organicchemistrydata.org [organicchemistrydata.org]

- 3. chemimpex.com [chemimpex.com]

- 4. chemscene.com [chemscene.com]

- 5. Indazole - Wikipedia [en.wikipedia.org]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. bloomtechz.com [bloomtechz.com]

Ethyl 1H-indazole-4-carboxylate: A Comprehensive Technical Guide for Researchers

An In-depth Exploration of the Synthesis, Characterization, and Applications of a Key Heterocyclic Building Block

Introduction

Ethyl 1H-indazole-4-carboxylate, bearing the CAS number 885279-45-8 , is a pivotal heterocyclic compound that has garnered significant interest within the realms of medicinal chemistry and materials science.[1][2] Its indazole core, a bicyclic aromatic system composed of a fused benzene and pyrazole ring, imparts unique physicochemical properties that make it a valuable scaffold for the synthesis of a diverse array of biologically active molecules and functional materials.[1][2] This technical guide provides a comprehensive overview of this compound, encompassing its chemical properties, synthesis methodologies, spectral characterization, key applications in drug discovery, and a list of commercial suppliers.

Chemical Properties and Identification

A thorough understanding of the fundamental properties of this compound is essential for its effective utilization in research and development.

| Property | Value | Source(s) |

| CAS Number | 885279-45-8 | [1][3] |

| Molecular Formula | C₁₀H₁₀N₂O₂ | [1][4] |

| Molecular Weight | 190.2 g/mol | [1][4] |

| Appearance | Yellow solid | [1] |

| Purity | ≥97% (typically analyzed by HPLC) | [1] |

| Storage Conditions | Store at 0-8 °C | [1] |

Synthesis of this compound

The synthesis of the indazole scaffold can be achieved through various strategic approaches, often involving the formation of the pyrazole ring onto a pre-existing benzene derivative. While a specific, detailed protocol for this compound is not ubiquitously published, a representative synthesis can be conceptualized based on established methodologies for analogous indazole-4-carboxylates. A common and effective strategy is the Jacobson indazole synthesis or related cyclization reactions.

Conceptual Synthetic Workflow

The following diagram illustrates a plausible synthetic pathway, starting from a substituted toluene derivative. This workflow is based on the fundamental principles of indazole synthesis.

Caption: Conceptual workflow for the synthesis of this compound.

Experimental Protocol (Representative)

This protocol is a generalized procedure based on common indazole synthesis methods and should be adapted and optimized based on laboratory conditions and available starting materials.

-

Diazotization: A solution of the appropriately substituted o-toluidine in aqueous acid (e.g., HCl) is cooled to 0-5 °C. A solution of sodium nitrite in water is added dropwise while maintaining the temperature below 5 °C. The reaction mixture is stirred for a specified time to ensure complete formation of the diazonium salt.

-

Cyclization: The resulting diazonium salt solution is then gently warmed. The cyclization to the indazole ring can be promoted by heat or the presence of a catalyst, depending on the specific substrate. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, the reaction mixture is neutralized and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Spectroscopic Characterization

¹H NMR (Proton Nuclear Magnetic Resonance)

The predicted ¹H NMR spectrum in CDCl₃ would exhibit characteristic signals for the aromatic protons of the indazole ring, the ethyl group of the ester, and the N-H proton.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.5-11.5 | br s | 1H | N-H |

| ~8.2-8.4 | d | 1H | Ar-H |

| ~7.8-8.0 | d | 1H | Ar-H |

| ~7.3-7.5 | t | 1H | Ar-H |

| 4.45 | q | 2H | -OCH₂CH₃ |

| 1.45 | t | 3H | -OCH₂CH₃ |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C=O (ester) |

| ~140 | Ar-C |

| ~134 | Ar-C |

| ~128 | Ar-C |

| ~124 | Ar-C |

| ~122 | Ar-C |

| ~115 | Ar-C |

| ~61 | -OCH₂CH₃ |

| ~14 | -OCH₂CH₃ |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For this compound, the expected molecular ion peak [M+H]⁺ would be observed at m/z 191.08.

Applications in Drug Discovery and Development

The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. This compound serves as a key intermediate in the synthesis of more complex molecules with therapeutic potential.

Role as a Synthetic Intermediate

Its bifunctional nature, possessing both a reactive N-H group on the pyrazole ring and an ester group, allows for diverse chemical modifications. The N-H can be alkylated or arylated, while the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other derivatives.

The following diagram illustrates the key reactive sites of this compound.

Caption: Key reaction pathways involving this compound.

Use in the Synthesis of Mcl-1 Inhibitors

A notable application of this compound is in the synthesis of substituted indole Mcl-1 inhibitors.[1] Myeloid cell leukemia-1 (Mcl-1) is an anti-apoptotic protein that is overexpressed in various cancers, making it an attractive therapeutic target. This compound has been utilized as a building block in the development of potent and selective Mcl-1 inhibitors, highlighting its importance in the field of oncology research.[1]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. A comprehensive Safety Data Sheet (SDS) should be consulted prior to use.[5][6]

-

General Handling: Use in a well-ventilated area. Avoid breathing dust. Avoid contact with skin and eyes.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.

-

Storage: Keep the container tightly closed and store in a cool, dry place, as recommended at 0-8 °C.[1]

Commercial Suppliers

This compound is available from several chemical suppliers that cater to the research and development community. A non-exhaustive list of suppliers includes:

Conclusion

This compound is a versatile and valuable building block for synthetic and medicinal chemists. Its well-defined chemical properties, coupled with the synthetic accessibility of the indazole scaffold, make it an important tool in the design and synthesis of novel compounds with potential therapeutic applications, particularly in the development of anti-cancer agents. This guide has provided a detailed overview of its synthesis, characterization, and applications, aiming to support researchers in their endeavors to leverage this important heterocyclic intermediate.

References

An In-depth Technical Guide to the Spectroscopic Elucidation of Ethyl 1H-indazole-4-carboxylate

Introduction

In the landscape of medicinal chemistry and drug development, the structural integrity of molecular building blocks is paramount. Ethyl 1H-indazole-4-carboxylate (CAS No. 885279-45-8) represents a crucial scaffold, valued for its role as a versatile intermediate in the synthesis of novel pharmaceuticals, particularly in the realms of anti-inflammatory and anti-cancer agents.[1] Its unique indazole core, a bicyclic aromatic heterocycle, imparts specific physicochemical properties that are leveraged in the design of biologically active molecules.

This technical guide provides an in-depth analysis of the core spectroscopic data essential for the unambiguous structural confirmation of this compound. As a Senior Application Scientist, my objective is not merely to present data, but to illuminate the rationale behind the spectral patterns, offering a self-validating framework for researchers. We will delve into Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), integrating these orthogonal techniques to build a complete and reliable molecular portrait.

Compound Overview:

-

Compound Name: this compound

-

Appearance: Typically a yellow solid[1]

Molecular Structure & Spectroscopic Implications

The first step in any spectroscopic analysis is a thorough examination of the molecule's structure to anticipate the signals that will define its identity.

Caption: Structure of this compound with key protons labeled.

Key structural features to consider:

-

1H-Indazole System: This provides a rigid aromatic core. The N-H proton at the N1 position is a key differentiator for 1H-indazoles and is expected to be a broad, deshielded singlet.[3] The four aromatic protons (H-3, H-5, H-6, H-7) will provide a unique fingerprint in the ¹H NMR spectrum.

-

Ethyl Ester Group (-COOCH₂CH₃): This functional group will produce three distinct signals: a carbonyl carbon (¹³C NMR), and a characteristic quartet and triplet pattern for the ethyl protons (¹H NMR). The C=O and C-O bonds will also yield strong, identifiable peaks in the IR spectrum.

-

Substitution Pattern: The ester is at the C-4 position. This substitution will influence the chemical shifts and coupling constants of the adjacent aromatic protons (H-3 and H-5), which is critical for distinguishing this isomer from others like the 3-, 5-, 6-, or 7-carboxylate derivatives.

¹H NMR Spectroscopy: The Proton Fingerprint

Proton NMR is arguably the most powerful tool for initial structural verification. The spectrum provides information on the number of distinct protons, their chemical environment, and their connectivity. For this compound, the spectrum is anticipated to show signals for one N-H proton, three aromatic protons, and the five protons of the ethyl group.

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Expert Insights |

|---|---|---|---|---|

| ~13.5 | br s | 1H | NH | The N-H proton of the indazole ring is acidic and typically appears as a very broad singlet far downfield, often above 13 ppm, due to hydrogen bonding and quadrupole broadening from the nitrogen atom. Its presence is a hallmark of an unsubstituted 1H-indazole.[3][4] |

| ~8.2 | s | 1H | H-3 | This proton is adjacent to the pyrazole ring nitrogen and is expected to be a singlet, as its nearest proton neighbors are more than three bonds away. |

| ~7.8 | d | 1H | H-5 | This proton is ortho to the electron-withdrawing carboxylate group, causing it to be deshielded. It should appear as a doublet due to coupling with H-6. |

| ~7.6 | d | 1H | H-7 | The H-7 proton is part of the benzene ring portion and its chemical shift is influenced by the overall ring electronics. It is expected to be a doublet from coupling to H-6. |

| ~7.3 | t | 1H | H-6 | This proton is coupled to both H-5 and H-7, and should therefore appear as a triplet (or more accurately, a doublet of doublets appearing as a triplet if J-couplings are similar). |

| ~4.4 | q | 2H | -O-CH₂ -CH₃ | The methylene protons are adjacent to an oxygen atom, deshielding them significantly. They are split into a quartet by the three neighboring methyl protons (n+1 rule). |

| ~1.4 | t | 3H | -O-CH₂-CH₃ | The terminal methyl protons are in a standard aliphatic environment. They are split into a triplet by the two neighboring methylene protons. |

¹³C NMR Spectroscopy: The Carbon Backbone

Carbon NMR provides complementary information, confirming the number of unique carbon atoms and identifying the key functional groups, such as the carbonyl and aromatic carbons.

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale & Expert Insights |

|---|---|---|

| ~166.0 | C =O | The ester carbonyl carbon is highly deshielded and appears in a characteristic region for conjugated esters. |

| ~141.0 | C-7a | Bridgehead carbon of the indazole ring. |

| ~134.0 | C-3 | Carbon adjacent to the pyrazole nitrogen. |

| ~128.0 | C-5 | Aromatic carbon ortho to the ester group. |

| ~125.0 | C-3a | Bridgehead carbon of the indazole ring. |

| ~123.0 | C-6 | Aromatic methine carbon. |

| ~122.0 | C-4 | Aromatic carbon bearing the ester substituent. |

| ~110.0 | C-7 | Aromatic methine carbon. |

| ~61.0 | -O-CH₂ -CH₃ | The methylene carbon is deshielded due to its attachment to the electronegative oxygen atom. |

| ~14.5 | -O-CH₂-CH₃ | The terminal methyl carbon appears in the typical upfield aliphatic region. |

Infrared (IR) Spectroscopy: Functional Group Analysis

IR spectroscopy is a rapid and effective technique for confirming the presence of key functional groups. The spectrum is a molecular fingerprint derived from the vibrational frequencies of the bonds within the molecule.

Table 3: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

|---|---|---|---|

| 3300 - 3100 (broad) | N-H Stretch | Indazole N-H | A broad absorption in this region is a strong indicator of the N-H bond, confirming the 1H-indazole tautomer.[3] |

| 3100 - 3000 | C-H Stretch (sp²) | Aromatic C-H | Confirms the presence of the aromatic ring system. |

| 2980 - 2850 | C-H Stretch (sp³) | Aliphatic C-H | Corresponds to the C-H bonds of the ethyl group. |

| ~1715 | C=O Stretch | Conjugated Ester | This strong, sharp peak is one of the most prominent in the spectrum and is definitive for the ester carbonyl group. Its position indicates conjugation with the aromatic ring.[4] |

| 1620 - 1450 | C=C & C=N Stretch | Aromatic/Indazole Rings | A series of absorptions confirming the bicyclic aromatic core. |

| ~1250 | C-O Stretch | Ester C-O | A strong band corresponding to the stretching of the C-O single bond of the ester. |

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, offers further structural confirmation. High-Resolution Mass Spectrometry (HRMS) is the gold standard for confirming the elemental composition.

Table 4: Expected High-Resolution Mass Spectrometry (HRMS-ESI) Data

| Parameter | Expected Value | Rationale |

|---|---|---|

| Molecular Formula | C₁₀H₁₀N₂O₂ | --- |

| Exact Mass | 190.0742 | Calculated for C₁₀H₁₀N₂O₂. |

| [M+H]⁺ (Monoisotopic) | 191.0815 | The protonated molecular ion is typically the base peak in positive mode Electrospray Ionization (ESI). |

| Key Fragments (m/z) | 163.0866 | [M-C₂H₄+H]⁺: Loss of ethylene from the ethyl group. |

| 146.0553 | [M-C₂H₅O+H]⁺: Loss of the ethoxy radical followed by hydrogen rearrangement. |

| | 118.0525 | [M-C₄H₅O₂]⁺: Loss of the entire ethyl carboxylate group, leaving the indazole core. |

Integrated Spectroscopic Analysis Workflow

No single technique provides absolute proof of structure. True confidence is achieved by integrating the data from these orthogonal methods. The workflow below illustrates this self-validating logic.

References

biological activity of Ethyl 1H-indazole-4-carboxylate derivatives

An In-depth Technical Guide to the Biological Activity of Ethyl 1H-indazole-4-carboxylate Derivatives

Abstract: The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] this compound, in particular, has emerged as a critical and versatile building block for the synthesis of novel derivatives with a broad spectrum of biological activities.[3] Its unique structure allows for strategic modification, leading to the development of potent therapeutic candidates.[3] This guide provides a comprehensive technical overview of the synthesis, mechanisms of action, and therapeutic potential of this compound derivatives, with a primary focus on their well-documented anticancer properties. It also explores their roles as anti-inflammatory and antimicrobial agents. Designed for researchers and drug development professionals, this document synthesizes field-proven insights, detailed experimental protocols, and mechanistic data to serve as a functional resource in the laboratory.

The Indazole Scaffold: A Cornerstone of Modern Drug Discovery

The indazole ring system, a bicyclic heterocycle composed of fused benzene and pyrazole rings, is a cornerstone of many FDA-approved drugs and clinical candidates.[4][5] Marketed drugs such as the anti-inflammatory agents Bendazac and Benzydamine, the multi-kinase inhibitor Pazopanib, and the PARP inhibitor Niraparib all feature this core structure, highlighting its therapeutic versatility.[1][5][6]

This compound serves as a key intermediate, providing a robust platform for generating diverse chemical libraries.[3] Its ester functionality at the 4-position is amenable to various chemical transformations, enabling the introduction of different pharmacophores to modulate biological activity, selectivity, and pharmacokinetic properties.

General Synthesis Strategy

The synthesis of biologically active derivatives often begins with the modification of the this compound core. A common approach involves hydrolysis of the ethyl ester to the corresponding carboxylic acid, which can then be coupled with various amines to form a diverse library of carboxamide derivatives. This strategy is foundational for exploring structure-activity relationships (SAR).

Below is a generalized workflow for the synthesis of 1H-indazole-4-carboxamide derivatives.

Caption: General synthesis workflow for 1H-indazole-4-carboxamide derivatives.

Anticancer Activity: A Multi-Mechanistic Approach

The most extensively documented biological activity of indazole derivatives is their potent anticancer effect.[1][7] These compounds exert their antiproliferative effects through various mechanisms, most notably through the inhibition of key signaling proteins involved in cancer cell growth, proliferation, and survival.

Kinase Inhibition

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers.[8] Indazole derivatives have been successfully developed as inhibitors of several kinase families.[4][8]

-

Fibroblast Growth Factor Receptor (FGFR) Inhibition: Dysregulation of the FGFR signaling pathway is implicated in various cancers, including urothelial and hepatocellular carcinoma.[8] Novel 1H-indazole derivatives have been synthesized and identified as potent FGFR1 inhibitors. For instance, compound 101 (a 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole) showed an IC₅₀ value of 69.1 ± 19.8 nM against FGFR1.[5][9] Further optimization led to compound 102 , which exhibited even greater potency with an IC₅₀ of 30.2 ± 1.9 nM.[5] This highlights the importance of the substitution pattern on the indazole core for achieving high-affinity binding.

-

Epidermal Growth Factor Receptor (EGFR) Inhibition: Mutations in EGFR are common drivers of non-small cell lung cancer. Indazole derivatives have been designed to target both wild-type and mutant forms of EGFR. One derivative, compound 109 , displayed strong potency against both EGFR and the drug-resistant EGFR T790M mutant, with IC₅₀ values of 8.3 nM and 5.3 nM, respectively.[5]

-

Polo-Like Kinase 4 (PLK4) Inhibition: PLK4 is a master regulator of centriole duplication, and its overexpression can lead to centrosome amplification, a common feature in cancer cells.[10] Indazole-based compounds like CFI-400945 have been investigated as potent and selective PLK4 inhibitors in clinical trials for breast cancer.[4][10]

The mechanism of kinase inhibition by these derivatives typically involves competitive binding at the ATP-binding site of the kinase domain, preventing phosphorylation of downstream substrates and thereby blocking the signaling cascade.

Caption: Mechanism of kinase inhibition by indazole derivatives.

Induction of Apoptosis

Several indazole derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis. One study identified compound 2f as a potent growth inhibitor across multiple cancer cell lines (IC₅₀ = 0.23–1.15 μM).[4][11] Mechanistic investigations revealed that treatment of 4T1 breast cancer cells with 2f led to:

-

Upregulation of pro-apoptotic proteins Bax and cleaved caspase-3.[4][11]

-

A decrease in the mitochondrial membrane potential.[4]

-

An increase in reactive oxygen species (ROS) levels.[4]

These findings suggest that compound 2f triggers apoptosis through the ROS-mediated mitochondrial pathway.[4][12] Furthermore, the same compound was shown to suppress tumor growth in a 4T1 mouse model without significant side effects.[4][11]

| Compound | Cell Line | IC₅₀ (μM) | Primary Mechanism | Reference |

| 2f | 4T1 (Breast) | 0.23 - 1.15 | Apoptosis Induction (ROS-Mitochondrial) | [4][11] |

| 102 | - | 0.03 (Enzymatic) | FGFR1 Kinase Inhibition | [5] |

| 109 | - | 0.0053 (Enzymatic) | EGFR T790M Kinase Inhibition | [5] |

| 5c | HCT-116 (Colon) | < 64 µg/mL | Cytotoxicity | [7] |

| 5c | MDA-MB-231 (Breast) | < 59 µg/mL | Cytotoxicity | [7] |

Table 1: Anticancer activity of selected indazole derivatives.

PARP Inhibition

Poly(ADP-ribose) polymerase (PARP) is an enzyme crucial for DNA single-strand break repair.[13] In cancers with mutations in the BRCA1/2 genes, which are vital for a different DNA repair pathway (homologous recombination), inhibiting PARP leads to a "synthetic lethality" effect, causing cancer cell death while sparing normal cells.[13][14] Niraparib, an indazole-based drug, is a clinically approved PARP inhibitor for treating ovarian, breast, and prostate cancers.[5][8] The development of novel indazole derivatives as PARP inhibitors continues to be an active area of research to overcome resistance and improve efficacy.[13][15]

Anti-Inflammatory and Antimicrobial Activities

While the focus has heavily been on oncology, indazole derivatives also exhibit significant potential in other therapeutic areas.

Anti-inflammatory Activity

The indazole scaffold is present in established anti-inflammatory drugs, demonstrating its utility in this field.[2][6] The mechanism often involves the inhibition of key inflammatory mediators. Computational studies have evaluated 1H-indazole analogs as potential inhibitors of the Cyclooxygenase-2 (COX-2) enzyme, a key target for anti-inflammatory drugs.[16][17] Molecular docking and dynamics simulations suggest that derivatives with difluorophenyl and methoxyphenyl groups can bind effectively within the COX-2 active site, indicating their potential for development as new anti-inflammatory agents.[16]

Antimicrobial Activity

The emergence of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. Indazole derivatives have shown promise as both antibacterial and antifungal compounds.[2]

-

Antibacterial: Novel 4-bromo-1H-indazole derivatives have been synthesized as inhibitors of the filamentous temperature-sensitive protein Z (FtsZ), a crucial protein for bacterial cell division.[18] Certain compounds exhibited potent activity against penicillin-resistant Staphylococcus aureus and Streptococcus pyogenes, with minimum inhibitory concentrations (MICs) as low as 4 µg/mL against some strains.[5][18]

-

Antifungal: Aromatic carboxylic acid amides containing a 1H-indazole moiety have demonstrated moderate to good activity against various phytopathogenic fungi, with EC₅₀ values against Pythium aphanidermatum and Rhizoctonia solani as low as 16.75 μg/mL and 19.19 μg/mL, respectively.[5]

Experimental Protocols

To facilitate further research, this section provides standardized, step-by-step protocols for evaluating the biological activities of novel this compound derivatives.

Protocol: In Vitro Antiproliferative Activity (MTT Assay)

This protocol determines the concentration of a compound that inhibits cell growth by 50% (GI₅₀).

Objective: To assess the cytotoxic/cytostatic effect of indazole derivatives on cancer cell lines.

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., 4T1, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a series of 2x final concentrations (e.g., 200 µM to 0.1 µM) by serial dilution in culture medium.

-

Cell Treatment: Remove the old medium from the wells and add 100 µL of the diluted compound solutions (including a vehicle control with DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Plot the inhibition percentage against the log of the compound concentration and use non-linear regression to determine the GI₅₀ value.

Caption: Workflow for the MTT cell viability assay.

Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™)

Objective: To determine the IC₅₀ of an indazole derivative against a specific protein kinase.

Methodology:

-

Reagent Preparation: Prepare assay buffer, kinase, fluorescently labeled substrate, and ATP solution according to the manufacturer's protocol. Prepare serial dilutions of the indazole derivative in DMSO, then dilute further in assay buffer.

-

Kinase Reaction: In a 384-well plate, add the kinase and the indazole derivative (or DMSO vehicle). Allow to incubate for 15-20 minutes to permit compound binding.

-

Initiate Reaction: Add the ATP and substrate mixture to all wells to start the phosphorylation reaction. Incubate at room temperature for the time specified for the particular kinase (e.g., 60 minutes).

-

Stop Reaction & Develop Signal: Add a solution containing EDTA (to stop the reaction) and a terbium-labeled antibody that specifically binds to the phosphorylated substrate. Incubate for 60 minutes to allow antibody binding.

-

TR-FRET Reading: Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET). Excite the terbium donor (e.g., at 340 nm) and measure emission from both the terbium (e.g., 490 nm) and the acceptor fluorophore on the substrate (e.g., 520 nm).

-

Data Analysis: Calculate the emission ratio (520/490). A high ratio indicates high kinase activity (more phosphorylated substrate). Plot the emission ratio against the log of the inhibitor concentration and use non-linear regression to determine the IC₅₀.

Conclusion and Future Prospects

Derivatives of this compound represent a highly productive and versatile class of compounds in drug discovery. The wealth of research overwhelmingly points to their potential as anticancer agents, particularly as kinase inhibitors that can be tailored for potency and selectivity.[5][8] The successful induction of apoptosis and the clinical validation of indazole-based PARP inhibitors further solidify their importance in oncology.[4][14]

Future research should focus on several key areas:

-

Expanding Structural Diversity: Utilizing advanced synthetic methods to explore novel substitutions on the indazole ring to improve potency and target selectivity.[2]

-

Mechanism-Guided Design: Employing computational modeling and structural biology to design derivatives that target specific allosteric sites or overcome known resistance mutations.[2]

-

Multifunctional Agents: Developing single molecules that can modulate multiple disease-relevant pathways, such as dual kinase/PARP inhibitors or compounds with combined anticancer and anti-inflammatory properties.[2]

-

Pharmacokinetic Profiling: Early and comprehensive ADMET (absorption, distribution, metabolism, excretion, toxicity) profiling is critical to ensure that potent compounds can be translated into viable clinical candidates.[19]

The this compound scaffold is not merely an intermediate but a strategic starting point for the generation of next-generation therapeutics. Its continued exploration is certain to yield novel candidates for treating a wide range of human diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 14. eu-opensci.org [eu-opensci.org]

- 15. [PDF] Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold | Semantic Scholar [semanticscholar.org]

- 16. researchgate.net [researchgate.net]

- 17. scispace.com [scispace.com]

- 18. Synthesis and antibacterial activity of novel 4-bromo-1H-indazole derivatives as FtsZ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Ethyl 1H-indazole-4-carboxylate: A Cornerstone Heterocyclic Building Block for Modern Drug Discovery

An In-depth Technical Guide for Researchers and Medicinal Chemists

Introduction: The Privileged Status of the Indazole Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in successful drug candidates, earning them the designation of "privileged scaffolds." The indazole ring system, a bicyclic heterocycle composed of fused benzene and pyrazole rings, is a quintessential example of such a scaffold.[1][2][3] Its unique combination of features—a hydrogen bond donor (N-H), a hydrogen bond acceptor (pyridine-like nitrogen), and a rigid aromatic surface for π-stacking interactions—makes it an exceptional bioisostere for native structures like indole. This versatility allows indazole-containing molecules to bind to a wide array of biological targets with high affinity and selectivity.[2][4]

Indazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, anti-cancer, anti-HIV, and anti-arrhythmic properties.[1][2][3] This has led to the development of numerous FDA-approved drugs, such as the kinase inhibitors Axitinib and Pazopanib, and the antiemetic agent Granisetron, all of which feature the indazole core.[3]

Within this important class of compounds, Ethyl 1H-indazole-4-carboxylate emerges as a particularly valuable and versatile building block. Its structure provides three key points for diversification: the two nitrogen atoms of the pyrazole ring (N1 and N2) and the ethyl ester at the C4 position. This guide provides a comprehensive overview of the synthesis, reactivity, and strategic application of this compound, offering field-proven insights for its effective use in drug discovery programs.

Synthesis of the Indazole Core

The construction of the indazole ring system is a critical first step. While numerous methods exist, a common and efficient approach for creating substituted indazoles involves the [3+2] cycloaddition reaction between a benzyne intermediate and a diazo compound. This method is valued for its mild conditions and tolerance of various functional groups.

A representative synthesis for a related indazole ester, which illustrates the core principle, involves the reaction of a silyl-substituted phenyl triflate with ethyl diazoacetate.[5] The triflate serves as a benzyne precursor, which is generated in situ upon treatment with a fluoride source like tetrabutylammonium fluoride (TBAF). The benzyne then undergoes a cycloaddition with ethyl diazoacetate to form the indazole ring.

Caption: Workflow for a representative indazole ester synthesis.

Key Reactions and Strategic Derivatization

The true power of this compound lies in its capacity for selective functionalization at its three reactive sites. Mastery of these transformations is key to unlocking its potential in library synthesis and lead optimization.

Regioselective N-Alkylation and N-Arylation

Direct alkylation of the indazole NH group typically yields a mixture of N1 and N2 isomers, posing significant purification challenges.[6] Achieving high regioselectivity is therefore a primary concern. The outcome of the reaction is a delicate interplay between steric hindrance, electronic effects of substituents, and the reaction conditions (base, solvent, and counter-ion).[7][8]

Causality Behind Regioselectivity:

-

N1-Alkylation (Kinetic vs. Thermodynamic Control): The N1 position is generally the thermodynamically more stable product.[2] Using a strong, non-coordinating base like sodium hydride (NaH) in a non-polar solvent like THF often favors N1 alkylation.[7][8] The rationale is that NaH deprotonates the indazole, and the resulting anion's charge distribution, influenced by substituents, directs the incoming electrophile. For certain substrates, chelation of the sodium cation between the N2 nitrogen and a C3 substituent can further steer the alkylating agent to the N1 position.[6]

-

N2-Alkylation: The N2 position can be favored under different conditions. For instance, Mitsunobu conditions (e.g., PPh₃, DEAD or DIAD) with an alcohol often provide good yields of the N2-isomer, proceeding through a different mechanism.[9] Additionally, the presence of electron-withdrawing groups at the C7 position can electronically favor N2 alkylation.[7][10]

N-Arylation: For introducing aryl groups, copper-catalyzed Ullmann or Buchwald-Hartwig cross-coupling reactions are the methods of choice. These reactions typically employ a copper(I) salt (e.g., CuI), a diamine ligand, and a base like K₂CO₃ or Cs₂CO₃ to couple the indazole with an aryl halide (iodide or bromide).[11][12][13]

Caption: Factors influencing N1 vs. N2 alkylation regioselectivity.

Table 1: Comparison of N-Alkylation Conditions

| Condition | Typical Reagents | Predominant Isomer | Mechanistic Rationale | Reference |

|---|---|---|---|---|

| Standard Basic | NaH, Alkyl Bromide, THF | N1 | Formation of the more stable thermodynamic product.[7][8] | [8] |

| Mitsunobu | PPh₃, DIAD, Alcohol, THF | N2 | Proceeds via a different mechanism involving a phosphonium intermediate. | [9] |

| Phase Transfer | K₂CO₃, Alkyl Halide, DMF | Mixture (often N1 favored) | Base and solvent combination can influence the N1/N2 ratio. | [10] |

| Copper-Catalyzed | CuI, Diamine, Aryl Halide, K₂CO₃ | N1 or N2 | Used for N-Arylation; regioselectivity depends on substrate and ligand. |[13] |

Protocol 1: General Procedure for N1-Selective Alkylation

This protocol is optimized for achieving high N1-regioselectivity using standard laboratory reagents, based on findings that NaH in THF is a promising system.[8][9]

-

To a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv).

-

Dissolve the starting material in anhydrous tetrahydrofuran (THF) to a concentration of approximately 0.1 M.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise. Caution: Hydrogen gas is evolved.

-

Allow the mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation.

-

Add the alkylating agent (e.g., pentyl bromide, 1.1 equiv) dropwise to the cooled, stirred solution.

-

Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor reaction completion by TLC or LC-MS.

-

Upon completion, carefully quench the reaction by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

-

Purify the crude residue by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford the pure N1-alkylated product.

Ester Hydrolysis and Amide Bond Formation

The ethyl ester at the C4 position is a robust handle for introducing immense chemical diversity, primarily through the formation of amides. This two-step process is fundamental to the synthesis of many indazole-based kinase inhibitors and other therapeutic agents.[14][15]

Step A: Saponification (Ester Hydrolysis) The conversion of the ethyl ester to the corresponding carboxylic acid is typically achieved through base-mediated hydrolysis (saponification). Lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of aqueous and organic solvents (e.g., THF/Methanol/Water) is highly effective.[16][17][18] The reaction is usually driven to completion by heating. Subsequent acidification precipitates the carboxylic acid product, which can often be isolated by simple filtration.

Step B: Amide Coupling The formation of an amide bond from the resulting carboxylic acid and a primary or secondary amine is one of the most common and critical reactions in drug discovery.[19] Because direct condensation is inefficient, a coupling agent is required to activate the carboxylic acid.[20]

Common Coupling Systems:

-

Carbodiimides (EDC/DCC): Often used with an additive like 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to form a highly reactive ester intermediate, which minimizes side reactions and racemization.[16][18]

-

Phosphonium/Uronium Salts (HATU, HBTU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and rapid, making them a preferred choice for difficult couplings involving sterically hindered or poorly nucleophilic amines.[17][20]

Protocol 2: Two-Step Conversion of Ester to Amide

This protocol provides a reliable method for synthesizing 1H-indazole-4-carboxamides, a key scaffold in many bioactive molecules.[16][17][18]

Part A: Hydrolysis to 1H-Indazole-4-carboxylic acid

-

In a round-bottom flask, dissolve this compound (1.0 equiv) in a solvent mixture of THF, methanol, and water (e.g., 2:2:1 ratio).

-

Add an excess of lithium hydroxide monohydrate (LiOH·H₂O, ~4.0 equiv).[17]

-

Heat the mixture to 45-50 °C and stir for 3-4 hours, or until TLC/LC-MS indicates complete consumption of the starting ester.

-

Cool the reaction mixture to room temperature and remove the organic solvents under reduced pressure.

-

Dilute the remaining aqueous solution with water and acidify to ~pH 3-4 with 1 M HCl.

-

The carboxylic acid product will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 1H-indazole-4-carboxylic acid.

Part B: Amide Coupling (using HATU)

-

In a flame-dried flask under an inert atmosphere, dissolve 1H-indazole-4-carboxylic acid (1.0 equiv) in anhydrous DMF.

-

Add HATU (1.2 equiv) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 3.0 equiv).[17]

-

Stir the mixture at room temperature for 15-20 minutes to allow for the formation of the active ester intermediate.

-

Add the desired amine (1.1 equiv) to the reaction mixture.

-

Continue stirring at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Once complete, dilute the reaction mixture with ethyl acetate and wash successively with saturated aqueous NaHCO₃, water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography or recrystallization to obtain the desired indazole-4-carboxamide.

Application in Drug Discovery: A Case Study on Kinase Inhibitors

The indazole-4-carboxamide scaffold is a privileged structure for targeting the ATP-binding site of protein kinases. The indazole core often acts as a "hinge-binder," forming key hydrogen bonds with the backbone of the kinase hinge region, while the carboxamide linker positions a substituent to explore other pockets for additional affinity and selectivity.

A compelling example is the development of potent Fibroblast Growth Factor Receptor (FGFR) inhibitors.[2] Researchers have synthesized series of 6-aryl-1H-indazole-4-carboxamide derivatives using the building block approach described above. In one study, a derivative, 6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-(3-(4-methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamide , demonstrated potent enzymatic inhibition of FGFR1 with an IC₅₀ value of 30.2 nM.[2]

Caption: Synthetic strategy for an indazole-4-carboxamide kinase inhibitor.

This case highlights the modularity of the building block. By varying the aryl group at the C6 position (introduced via cross-coupling) and the amine used in the final amide coupling step, chemists can rapidly generate a library of analogs to probe the structure-activity relationship (SAR) and optimize for potency, selectivity, and pharmacokinetic properties.

Table 2: Representative Bioactive Indazole-4-Carboxamide Derivatives

| Compound Class | Biological Target | Example Activity | Core Scaffold Origin | Reference |

|---|---|---|---|---|

| FGFR Inhibitors | FGFR1 Tyrosine Kinase | IC₅₀ = 30.2 nM | 6-Aryl-1H-indazole-4-carboxamide | [2] |

| Lipoxygenase Inhibitors | Soybean Lipoxygenase | IC₅₀ = 22 µM | N-Aryl-indazole-5-carboxamide | [15] |

| TAK1 Inhibitors | TAK1 Kinase | Potent biochemical inhibition | Imidazole-2,4-dicarboxamide (related scaffold) |[21] |

Conclusion

This compound is more than just a chemical reagent; it is a strategic platform for innovation in medicinal chemistry. Its well-defined points of diversification, coupled with robust and selective protocols for functionalization, allow for the systematic exploration of chemical space around a proven pharmacophore. Understanding the principles behind its reactivity—particularly the factors governing N1/N2 regioselectivity and the efficient execution of ester-to-amide transformations—empowers researchers to design and synthesize novel therapeutic agents with greater precision and speed. As the demand for novel kinase inhibitors and other targeted therapies continues to grow, the mastery of cornerstone building blocks like this compound will remain an indispensable skill for drug development professionals.

References

- 1. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. d-nb.info [d-nb.info]

- 8. research.ucc.ie [research.ucc.ie]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 12. The copper-catalyzed N-arylation of indoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]

- 14. chemimpex.com [chemimpex.com]

- 15. Design, synthesis, and pharmacological evaluation of indazole carboxamides of N-substituted pyrrole derivatives as soybean lipoxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. b.aun.edu.eg [b.aun.edu.eg]

- 19. atlanchimpharma.com [atlanchimpharma.com]

- 20. fishersci.co.uk [fishersci.co.uk]

- 21. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Discovery and History of Indazole-4-Carboxylate Esters

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole nucleus, a bicyclic aromatic system composed of a fused benzene and pyrazole ring, represents a "privileged scaffold" in medicinal chemistry. Its derivatives have garnered significant attention due to their wide-ranging pharmacological activities. Among these, indazole-4-carboxylate esters have emerged as crucial intermediates and pharmacophores in the development of novel therapeutics, particularly in oncology. This guide provides a comprehensive overview of the discovery and history of this important class of compounds, detailing the evolution of their synthesis from the foundational work on the indazole core to modern, sophisticated methodologies. It aims to serve as a valuable resource for researchers by not only chronicling the historical context but also by providing detailed experimental protocols and insights into the chemical logic underpinning various synthetic strategies.

Introduction: The Significance of the Indazole Scaffold

Indazoles are a class of heterocyclic compounds that have demonstrated a remarkable breadth of biological activities, including anti-inflammatory, analgesic, anti-HIV, and anticancer properties.[1] The introduction of a carboxylate ester group at the 4-position of the indazole ring significantly influences the molecule's electronic properties and provides a versatile handle for further chemical modifications, making these esters highly valuable in drug discovery and development.[2] Several FDA-approved drugs and clinical candidates incorporate the indazole moiety, underscoring its therapeutic relevance.

Historical Perspective: From Fischer's Discovery to a Privileged Scaffold

The journey of indazole chemistry began in the late 19th century with the pioneering work of German chemist Emil Fischer. In 1883, Fischer reported the first synthesis of an indazole derivative, laying the groundwork for over a century of research into this versatile heterocycle.[1] His initial synthesis involved the cyclization of ortho-hydrazino cinnamic acid.[1]

While Fischer's work did not specifically describe indazole-4-carboxylate esters, the fundamental principles of forming the indazole ring system he established were crucial for their eventual synthesis. The early 20th century saw a gradual expansion of synthetic methods for various indazole derivatives, often relying on cyclization reactions of appropriately substituted benzene precursors.

The specific "discovery" of indazole-4-carboxylate esters is not marked by a single seminal publication but rather an evolution of synthetic capabilities. As chemists developed more refined methods for the synthesis of substituted indazoles, the preparation of indazole-4-carboxylic acid and its subsequent esterification became accessible. The increasing interest in the pharmacological potential of indazoles in the mid to late 20th century spurred the synthesis and investigation of a wide array of derivatives, including the 4-carboxylate esters, as researchers sought to modulate the biological activity and physicochemical properties of the indazole core.

Core Synthetic Strategies for Indazole-4-Carboxylate Esters

The synthesis of indazole-4-carboxylate esters can be broadly approached through two main retrosynthetic pathways:

-

Construction of the indazole ring with the carboxylate group already in place.

-

Formation of the indazole core followed by introduction of the carboxylate group at the 4-position.

The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern on the final molecule.

Synthesis via Cyclization of Substituted Aromatics

A common and versatile approach involves the cyclization of a substituted benzene ring that already contains the precursors for both the pyrazole ring and the carboxylate group.

One of the most well-established methods for the synthesis of 1H-indazole-4-carboxylic acid, the direct precursor to its esters, starts from 2-methyl-3-nitrobenzoic acid. This multi-step synthesis is a classic example of building the indazole ring onto a pre-functionalized benzene core.

Workflow for the Synthesis of 1H-Indazole-4-carboxylic Acid:

Caption: Synthetic pathway from 2-methyl-3-nitrobenzoic acid.

Experimental Protocol: Synthesis of Methyl 1H-indazole-4-carboxylate

-

Step 1: Esterification of 2-Methyl-3-nitrobenzoic Acid. To a solution of 2-methyl-3-nitrobenzoic acid in methanol, add thionyl chloride dropwise at 0 °C. Reflux the mixture for 4-6 hours. After completion, remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain methyl 2-methyl-3-nitrobenzoate.

-

Step 2: Reduction of the Nitro Group. Dissolve methyl 2-methyl-3-nitrobenzoate in methanol and add a catalytic amount of 10% palladium on carbon. Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (monitored by TLC). Filter the reaction mixture through Celite and concentrate the filtrate to yield methyl 3-amino-2-methylbenzoate.

-

Step 3: Diazotization and Cyclization. Dissolve methyl 3-amino-2-methylbenzoate in a mixture of acetic acid and propionic acid. Cool the solution to 0-5 °C and add a solution of sodium nitrite in water dropwise, maintaining the temperature below 10 °C. Stir the reaction mixture at this temperature for 1-2 hours, then allow it to warm to room temperature and stir overnight. Pour the mixture into ice water and extract with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to afford mthis compound.[3]

Post-formation Functionalization of the Indazole Ring

While less common for the initial synthesis of the parent indazole-4-carboxylate, functionalization of a pre-formed indazole ring is a powerful strategy for creating more complex derivatives. This can involve directed ortho-metalation followed by carboxylation, although regioselectivity can be a challenge.

Esterification of Indazole-4-carboxylic Acid

Once 1H-indazole-4-carboxylic acid is obtained, it can be readily converted to its corresponding esters through standard esterification procedures.

General Esterification Workflow:

Caption: Common methods for esterifying 1H-indazole-4-carboxylic acid.

Experimental Protocol: Fischer Esterification to this compound

-

Suspend 1H-indazole-4-carboxylic acid in ethanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for 8-12 hours, monitoring the reaction by TLC.

-

After cooling, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield this compound.

Biological Significance and Applications in Drug Discovery

Indazole-4-carboxylate esters are not only valuable synthetic intermediates but also exhibit interesting biological activities themselves. They have been incorporated into a variety of pharmacologically active compounds, particularly as inhibitors of protein kinases, which are crucial targets in cancer therapy.

The ester moiety can serve as a key interaction point within a protein's binding site or be used as a pro-drug to improve the pharmacokinetic properties of a parent carboxylic acid. The versatility of the indazole-4-carboxylate scaffold allows for the systematic exploration of structure-activity relationships (SAR) by modifying the ester group and other positions on the indazole ring.

Table 1: Examples of Biologically Active Compounds Derived from Indazole-4-carboxylate Esters

| Compound Class | Therapeutic Target | Reference |

| Indazole-based Kinase Inhibitors | Various Tyrosine Kinases | [4] |

| Anti-inflammatory Agents | Cyclooxygenase (COX) | [2] |

| Anticancer Agents | Various oncogenic targets | [2] |

Conclusion and Future Perspectives

The discovery and development of synthetic routes to indazole-4-carboxylate esters have been instrumental in advancing the field of medicinal chemistry. From the early foundational work on the indazole ring system to the development of sophisticated, multi-step syntheses, our ability to access these valuable compounds has grown significantly. As our understanding of the biological roles of indazoles continues to expand, so too will the demand for efficient and versatile methods for the synthesis of their derivatives. Future research in this area will likely focus on the development of more sustainable and atom-economical synthetic routes, as well as the exploration of novel biological applications for this privileged scaffold.

References

A Comprehensive Technical Guide to the Reactivity of the Indazole Ring in Ethyl 1H-indazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] Its unique electronic properties and ability to engage in various biological interactions make it a focal point of drug discovery programs.[2][3] This guide provides an in-depth analysis of the reactivity of the indazole ring, with a specific focus on Ethyl 1H-indazole-4-carboxylate, a versatile building block in the synthesis of complex bioactive molecules.[4]

Understanding the Indazole Core: Electronic Structure and Tautomerism

Indazole, or benzopyrazole, is a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrazole ring.[5][6] It exists in three tautomeric forms: 1H-indazole, 2H-indazole, and the rare 3H-indazole.[2][5] The 1H-tautomer is generally the most thermodynamically stable.[2][5] The presence of two nitrogen atoms within the five-membered ring significantly influences the electron distribution and, consequently, the reactivity of the entire molecule.

The reactivity of the indazole ring is a delicate interplay of electronic and steric factors. The pyrazole portion of the molecule is electron-rich, making it susceptible to electrophilic attack, while the benzene ring's reactivity is modulated by the fused heterocyclic system.

Key Chemical Transformations of the Indazole Ring

N-Alkylation and N-Arylation: A Gateway to Diverse Scaffolds

The functionalization of the nitrogen atoms of the indazole ring is a critical step in the synthesis of many drug candidates.[7] However, the presence of two reactive nitrogen atoms (N1 and N2) often leads to a mixture of regioisomers, posing a significant synthetic challenge.[1]

The regioselectivity of N-alkylation is highly dependent on the reaction conditions, including the choice of base, solvent, and the nature of the alkylating agent.[1][8]

-

Under strongly basic conditions , deprotonation of the indazole N-H bond generates a delocalized anion, which can be alkylated at either N1 or N2, often resulting in a mixture of products.[9]

-

Kinetic vs. Thermodynamic Control: Acid-catalyzed protection has been shown to favor the N2-protected product under kinetic control, while the N1-isomer is the thermodynamically more stable product.[9]

-

Solvent Effects: The choice of solvent can significantly influence the N1/N2 ratio. For instance, the use of sodium hydride (NaH) in tetrahydrofuran (THF) has been shown to be a promising system for achieving N1-selective alkylation.[1][8]

-

Catalyst-Controlled Regioselectivity: Recent advances have demonstrated that Brønsted acid catalysis can be employed to achieve regiodivergent N-alkylation of 1H-indazoles, allowing for selective access to either N1 or N2-alkylated products by modulating the catalyst.[10]

For this compound, the electronic and steric effects of the ester group at the C4 position can influence the N1/N2 selectivity.

Illustrative Workflow for N-Alkylation:

Caption: Generalized workflow for the N-alkylation of this compound.

Electrophilic Aromatic Substitution: Functionalizing the Carbocyclic Ring

The indazole ring system is amenable to electrophilic aromatic substitution reactions such as nitration, halogenation, and sulfonation.[5] The position of substitution is directed by the electronic nature of the fused pyrazole ring. Generally, electrophilic attack occurs preferentially on the benzene ring at positions C5 and C7, and to a lesser extent at C3.

-

Nitration: Nitration of indazole typically yields a mixture of 5-nitro and 7-nitroindazoles. The presence of the electron-withdrawing carboxylate group at the 4-position in this compound would be expected to deactivate the benzene ring towards electrophilic attack and direct incoming electrophiles to the C7 position.

-

Halogenation: Halogenation, particularly bromination and iodination, is a key transformation for introducing a handle for further functionalization via cross-coupling reactions.[11] Reagents like N-bromosuccinimide (NBS) and N-iodosuccinimide (NIS) are commonly employed for the regioselective introduction of halogens.[11]

Table 1: Regioselectivity in Electrophilic Substitution of Indazoles

| Reagent/Reaction | Major Product(s) |

| HNO₃/H₂SO₄ | 5-Nitroindazole, 7-Nitroindazole |

| Br₂/AcOH | 5-Bromoindazole |

| SO₃/H₂SO₄ | Indazole-5-sulfonic acid |

Metal-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity

Modern synthetic chemistry heavily relies on transition metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds.[12] These methods have been extensively applied to the functionalization of the indazole scaffold.[13]

-

Suzuki-Miyaura Coupling: This versatile reaction allows for the arylation and vinylation of halo-indazoles. For instance, a 3-iodo-1H-indazole can be coupled with a boronic acid in the presence of a palladium catalyst to afford the corresponding 3-aryl-1H-indazole.[14]

-

Buchwald-Hartwig Amination: This reaction is a powerful tool for the synthesis of N-aryl and N-alkyl indazoles. Protected bromoindazoles can participate in Buchwald-Hartwig amination reactions with a variety of amines.[9]

-

C-H Functionalization: Direct C-H functionalization has emerged as an atom-economical strategy for the derivatization of indazoles.[15] Rhodium-catalyzed C-H activation has been successfully employed for the synthesis of substituted N-aryl-2H-indazoles.[16] For this compound, an electron-withdrawing group at the C4 position can direct site-selective C7 oxidative arylation.[13]

Experimental Protocol: Suzuki-Miyaura Coupling of 3-Iodo-1-(tert-butoxycarbonyl)-1H-indazole-4-carboxylate

-

To a flame-dried flask under an inert atmosphere, add 3-iodo-1-(tert-butoxycarbonyl)-1H-indazole-4-carboxylate (1.0 eq), the desired boronic acid (1.2 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).

-

Add a suitable solvent system , such as a mixture of toluene and water.

-

Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and perform an aqueous workup.

-

Purify the crude product by column chromatography to obtain the desired 3-aryl-1-(tert-butoxycarbonyl)-1H-indazole-4-carboxylate.

Nucleophilic Substitution Reactions

The indazole ring itself is generally not susceptible to nucleophilic aromatic substitution unless activated by strongly electron-withdrawing groups. However, nucleophilic displacement reactions can occur at substituted positions. For instance, a halogen at the C3 position can be displaced by various nucleophiles.